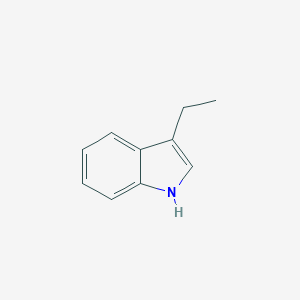

3-ethyl-1H-indole

Description

Propriétés

IUPAC Name |

3-ethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-8-7-11-10-6-4-3-5-9(8)10/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVXKUCVZUROAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00314851 | |

| Record name | 3-ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-19-1 | |

| Record name | 1484-19-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. Another method is the Larock indole synthesis, which utilizes palladium-catalyzed cyclization of o-iodoanilines with alkynes.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Fischer indole synthesis due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Ethyl-1H-indole undergoes various chemical reactions, including:

Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the nitrogen atom. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.

Oxidation: Oxidation of this compound can lead to the formation of indole-3-carboxylic acid or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding indoline derivative.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the indole ring.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used under acidic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed:

Electrophilic Substitution: Products include nitroindoles, halogenated indoles, and sulfonated indoles.

Oxidation: Products include indole-3-carboxylic acid and other oxidized derivatives.

Reduction: Products include indoline derivatives.

Applications De Recherche Scientifique

Biological Activities

Research indicates that 3-ethyl-1H-indole exhibits several notable biological activities, making it a candidate for drug development:

- Anticancer Activity : Studies have shown that derivatives of this compound can effectively inhibit cancer cell growth. For instance, certain derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, making it relevant in treating conditions characterized by inflammation .

- Antimicrobial Effects : Some studies report that this compound and its derivatives exhibit antimicrobial properties against a range of pathogenic bacteria .

Applications in Drug Discovery

The unique properties of this compound have led to its exploration in several therapeutic areas:

Anticancer Research

A significant focus has been on synthesizing new derivatives of this compound that may act as potent anticancer agents. For example, research has identified specific derivatives that induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

Enzyme Inhibition

Molecular docking studies have suggested that this compound derivatives can act as inhibitors for various enzymes, including cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Preliminary evaluations indicate that these compounds can effectively inhibit COX-2 activity, making them candidates for anti-inflammatory drugs .

Antiviral Applications

Recent investigations have explored the antiviral potential of this compound derivatives against viruses such as HCV (Hepatitis C Virus). The results indicate promising activity, warranting further research into their mechanisms and efficacy .

Case Study 1: Anticancer Activity

A study published in the International Journal of Pharmaceutical Sciences and Research evaluated a series of indole derivatives, including those based on this compound. The findings revealed that certain modifications enhanced their cytotoxicity against breast cancer cell lines significantly compared to standard treatments .

Case Study 2: COX Inhibition

In a study focusing on the synthesis and evaluation of new indole derivatives, researchers found that specific this compound analogs exhibited competitive inhibition against COX enzymes. The structure-activity relationship (SAR) analysis provided insights into how modifications affected inhibitory potency .

Comparative Analysis with Related Compounds

To understand the unique position of this compound in medicinal chemistry, a comparison with structurally similar compounds is useful:

| Compound Name | Chemical Formula | Notable Characteristics |

|---|---|---|

| 1-Methylindole | Exhibits strong neuroprotective effects | |

| 2-Ethylindole | Known for anti-inflammatory properties | |

| Indole | Basic structure; used as a precursor | |

| 5-Methoxyindole | Exhibits antimicrobial activity |

Mécanisme D'action

The mechanism of action of 3-ethyl-1H-indole and its derivatives involves interactions with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, indole derivatives can inhibit enzymes involved in cell proliferation, leading to anticancer effects. Additionally, they can interact with viral proteins, preventing viral replication.

Comparaison Avec Des Composés Similaires

Comparison with Similar Indole Derivatives

Structural and Physical Properties

The following table compares 3-ethyl-1H-indole with structurally related indole derivatives:

Key Observations:

Substituent Effects :

- The ethyl group in this compound increases molecular weight and hydrophobicity compared to 3-methyl-1H-indole, influencing solubility and interaction with biological targets.

- Electron-withdrawing groups (e.g., trifluoromethyl in the compound from ) enhance electrophilic reactivity, making such derivatives useful in drug design.

Physical Properties :

- This compound has a lower melting point (37°C) than 3-methyl-1H-indole (95–98°C), likely due to reduced crystal lattice stability from the branched ethyl group .

- Boiling points correlate with molecular weight; this compound’s higher mass results in a higher estimated boiling point than 3-methyl-1H-indole.

Reactivity Trends:

Activité Biologique

3-Ethyl-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound, with the molecular formula , is an indole derivative characterized by an ethyl group at the 3-position of the indole ring. This structural modification influences its biological activity, making it a subject of various pharmacological studies.

Anticancer Activity

Various studies have highlighted the anticancer potential of this compound and its derivatives. For instance, in a study evaluating a series of indole derivatives for antiproliferative activity, compounds similar to this compound demonstrated notable effects against multiple cancer cell lines. The compound exhibited a GI50 value of 56 nM against certain cancer cells, indicating significant potency compared to other derivatives .

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| This compound | A549 (lung) | 56 |

| Derivative Va | A549 (lung) | 44 |

| Derivative Vb | A549 (lung) | 59 |

Antiviral Activity

Research has also shown that indole derivatives, including this compound, possess antiviral properties. A study focused on ethyl indole-3-carboxylate derivatives reported their ability to inhibit viral entry and fusion processes, particularly against HIV . The antiviral efficacy of these compounds suggests their potential use in developing treatments for viral infections.

Other Pharmacological Activities

In addition to anticancer and antiviral effects, this compound has been associated with various other biological activities:

- Antimicrobial : Exhibits activity against a range of bacterial strains.

- Anti-inflammatory : Shows promise in reducing inflammation markers in vitro.

- Antioxidant : Capable of scavenging free radicals, contributing to cellular protection.

Synthesis and Evaluation

The synthesis of this compound typically involves reactions such as Friedel-Crafts acylation or cyclization processes. For example, one method involves the reaction of ethylamine with substituted phenyl compounds under basic conditions to yield the desired product .

A comprehensive evaluation of its biological activity was conducted using various assays including:

- Brine Shrimp Lethality Bioassay : Used to assess cytotoxicity.

- 5-Lipoxygenase Inhibition Assays : Evaluated anti-inflammatory properties.

In a notable study, derivatives of this compound were synthesized and tested for their ability to inhibit aromatase and inducible nitric oxide synthase (iNOS), showcasing their dual inhibitory potential against these targets .

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural modifications. Substituents at different positions on the indole ring can significantly alter potency and selectivity. For instance, compounds with halogen substitutions at the 2 or 4 positions often exhibited enhanced anticancer activity compared to unsubstituted analogs .

Q & A

Q. Tables for Key Data

Table 1 : Reaction Optimization for Indole Derivatives (Adapted from )

| Entry | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 16 | I₂ (10 mol%) | 40 | 5 | 98 |

| 14 | FeCl₃ | 40 | 12 | 67 |

| 8 | CH₃COOH | 100 | 24 | 24 |

Table 2 : Key MS/MS Fragments of this compound Derivatives

| Fragment Ion (m/z) | Composition | Significance |

|---|---|---|

| 144.0811 | C₁₀H₁₀N⁺ | Core this compound moiety |

| 130.0651 | C₉H₈N⁺ | Loss of CH₂CH₃ |

| 117.0573 | C₈H₇N⁺ | Further decomposition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.